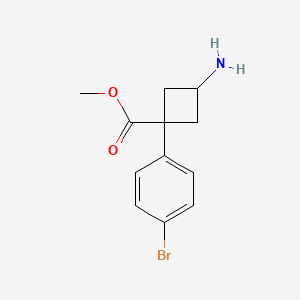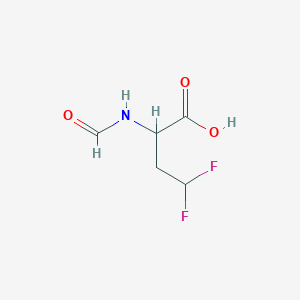
2-ethoxy-6-methoxy-3-Pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-6-methoxy-3-pyridinamine is an organic compound belonging to the class of pyridines, which are aromatic heterocyclic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of ethoxy and methoxy groups attached to the pyridine ring, along with an amino group at the third position. Pyridines are significant in various fields due to their presence in many natural products, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-6-methoxy-3-pyridinamine typically involves the functionalization of a pyridine ring. One common method is the alkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes via hydroboration with catecholborane, alkyl iodides via iodine atom transfer, and xanthates. This reaction proceeds under neutral conditions without the need for an acid to activate the heterocycle or an external oxidant .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation methods. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-6-methoxy-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used under basic or acidic conditions.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Applications De Recherche Scientifique
2-Ethoxy-6-methoxy-3-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive pyridine derivatives.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-ethoxy-6-methoxy-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Methoxypyridine: Similar structure but lacks the ethoxy group.
3-Ethoxypyridine: Similar structure but lacks the methoxy group.
2,6-Dimethoxypyridine: Contains two methoxy groups instead of one methoxy and one ethoxy group.
Uniqueness: 2-Ethoxy-6-methoxy-3-pyridinamine is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other pyridine derivatives .
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-ethoxy-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8-6(9)4-5-7(10-8)11-2/h4-5H,3,9H2,1-2H3 |
Clé InChI |
AJLQDKVCTQZNHT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=N1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15274060.png)


amine](/img/structure/B15274079.png)
![(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B15274084.png)

![2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)


![[2-(Azetidin-3-yloxy)acetyl]urea](/img/structure/B15274131.png)

![1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15274150.png)


